1-Fluoro-2-(2-iodoethyl)benzene
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Overview
Description
1-Fluoro-2-(2-iodoethyl)benzene is an organic compound with the molecular formula C8H8FI. It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound.
Mechanism of Action
Target of Action
It belongs to the class of aromatic compounds known as halobenzenes, which are often involved in various biological and chemical reactions.
Mode of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-2-(2-iodoethyl)benzene . These factors could include temperature, pH, and the presence of other substances in the environment.
Preparation Methods
The synthesis of 1-Fluoro-2-(2-iodoethyl)benzene typically involves the halogenation of ethylbenzene derivatives. One common method is the reaction of 1-fluoro-2-ethylbenzene with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Fluoro-2-(2-iodoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodine atom can yield 1-fluoro-2-ethylbenzene, typically using reducing agents such as lithium aluminum hydride. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields
Scientific Research Applications
1-Fluoro-2-(2-iodoethyl)benzene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of organic-inorganic hybrid materials, which have applications in electronics and photonics.
Biological Studies: The compound can be used as a radiolabeling agent in biological assays to track the distribution and metabolism of drugs within organisms
Comparison with Similar Compounds
1-Fluoro-2-(2-iodoethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 1-Fluoro-2-(2-bromoethyl)benzene
- 1-Fluoro-2-(2-chloroethyl)benzene
- 1-Fluoro-2-(2-ethyl)benzene These compounds share similar structural features but differ in their halogen substituents. The presence of iodine in this compound imparts unique reactivity and physical properties, such as higher molecular weight and different electronic effects, compared to its bromo, chloro, and ethyl analogs .
Properties
IUPAC Name |
1-fluoro-2-(2-iodoethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVSVMHVPOMAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCI)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178685-13-7 |
Source
|
Record name | 1-fluoro-2-(2-iodoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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